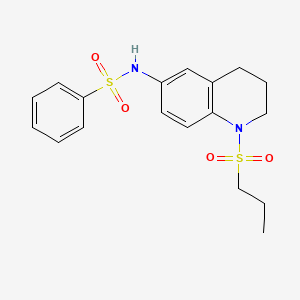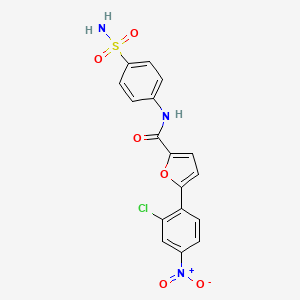![molecular formula C10H12F3NO B2678726 2-[(4-三氟甲基苯基)氨基]乙醇 CAS No. 948588-69-0](/img/structure/B2678726.png)
2-[(4-三氟甲基苯基)氨基]乙醇
描述
“2-[(4-Trifluoromethylbenzyl)amino]ethanol” is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.20 . It is a research use only product .
Synthesis Analysis
While specific synthesis methods for “2-[(4-Trifluoromethylbenzyl)amino]ethanol” were not found, it’s known that 4-(Trifluoromethyl)benzylamine has been used in the synthesis of various derivatives . A new approach toward the asymmetric synthesis of optically active trifluoromethylated amines was enabled by an unprecedented, highly enantioselective catalytic isomerization of trifluoromethyl imines with a new chiral organic catalyst .Physical And Chemical Properties Analysis
Amino acids, which “2-[(4-Trifluoromethylbenzyl)amino]ethanol” is a type of, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .科学研究应用
多氟二苯并恶二恶杂卓合成:Allaway 等人(2002 年) 的一项研究描述了 2-[(多氟苯亚甲基)氨基]苯酚在乙醇中的热解,该热解导致氟化二苯并恶二恶杂卓的形成。由于其独特的结构特性,这些化合物在材料科学和药物中具有潜在应用。
喹啉通过钌催化合成:Cho 等人(2003 年)利用钌催化对 2-氨基苄醇与仲醇进行氧化偶联和环化反应,生成喹啉 Cho 等人(2003 年)。喹啉在医药化学中具有重要意义,因为它们是许多药物中的核心结构。
串联 O-H 插入/烷基转移反应:Mi 等人(2016 年)探索了一种使用串联 O-H 插入和 [1,3]-烷基转移反应与苄醇裂解 C-OH 键和形成 C-C 键的新方法 Mi 等人(2016 年)。这种方法对于合成 α-氨基酮具有重要意义,并且在有机合成中具有更广泛的意义。
生物样品中乙醇的酶促测定:Cornell 和 Veech(1983 年)开发了一种酶促方法,用于测量各种生物材料酸提取物中的乙醇,这对于生物分析应用非常重要 Cornell 和 Veech(1983 年)。
表达 GFP 的小鼠大脑的化学透明和脱水:Becker 等人(2012 年)发现二苄基醚(一种相关化合物)可用作显微镜中的透明介质,说明苄醇衍生物在生物成像中的用途 Becker 等人(2012 年)。
席夫碱的抗菌活性:文杰(2004 年)和锁仪和华(2004 年)探讨了衍生自苄醇的席夫碱的抗菌活性,表明它们在开发新的抗菌剂中具有潜在用途 文杰(2004 年),锁仪和华(2004 年)。
安全和危害
属性
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUOXKRMLQRRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)
![Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2678646.png)


![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)
![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)
![2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2678654.png)

![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)
![(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2678661.png)
![4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2678663.png)
![3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2678665.png)
![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2678666.png)